Methanesulfinic acid
Overview
Description
Methanesulfinic acid is an organosulfur compound with the chemical formula CH4O2S. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfinic acid can be synthesized through several methods:
Oxidation of Dimethyl Sulfide: One common method involves the oxidation of dimethyl sulfide using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Reduction of Methanesulfonic Acid: Another method involves the reduction of methanesulfonic acid using reducing agents like sodium borohydride. This method requires careful control of reaction conditions to prevent over-reduction.
Industrial Production Methods:
Catalytic Oxidation: Industrially, this compound can be produced through the catalytic oxidation of dimethyl sulfide. This process involves the use of catalysts such as vanadium pentoxide and occurs at elevated temperatures.
Electrochemical Methods: Electrochemical oxidation of dimethyl sulfide in the presence of suitable electrolytes can also yield this compound. This method is advantageous due to its high efficiency and environmentally friendly nature.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form methanesulfonic acid. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: It can be reduced to form methanethiol or dimethyl sulfide using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the sulfinic group is replaced by other functional groups. For example, reaction with alkyl halides can yield sulfinic esters.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled temperature and pressure, use of solvents like water or organic solvents.
Major Products:
Oxidation Products: Methanesulfonic acid.
Reduction Products: Methanethiol, dimethyl sulfide.
Substitution Products: Sulfinic esters.
Scientific Research Applications
Methanesulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and reduction reactions. It is also employed in the preparation of sulfinic esters and other sulfur-containing compounds.
Biology: this compound is used in studies involving sulfur metabolism and enzymatic reactions involving sulfur compounds.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. Its strong acidic properties make it useful in catalysis and other industrial processes.
Mechanism of Action
Methanesulfinic acid exerts its effects through various mechanisms:
Acid-Base Reactions: As a strong acid, it can donate protons to various substrates, facilitating acid-catalyzed reactions.
Redox Reactions: It can participate in redox reactions, either as an oxidizing or reducing agent, depending on the reaction conditions.
Molecular Targets and Pathways: this compound can interact with enzymes and other proteins involved in sulfur metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Methanesulfinic acid can be compared with other similar compounds, such as:
Methanesulfonic Acid: Methanesulfonic acid is a stronger acid and more stable than this compound. It is widely used in industrial applications and as a catalyst in organic synthesis.
Methanethiol: Methanethiol is a sulfur-containing compound with a similar structure but different chemical properties. It is a gas at room temperature and has a strong odor.
Dimethyl Sulfide: Dimethyl sulfide is another sulfur-containing compound that is used as a precursor in the synthesis of this compound. It is a volatile liquid with a characteristic odor.
Uniqueness of this compound: this compound is unique due to its intermediate oxidation state and its ability to participate in both oxidation and reduction reactions. Its strong acidic properties and solubility in various solvents make it a versatile reagent in chemical synthesis and industrial applications.
Properties
IUPAC Name |
methanesulfinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFVTBPCXGIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20277-69-4 (hydrochloride salt) | |
Record name | Methanesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50170227, DTXSID80902396 | |
Record name | Methanesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-73-0 | |
Record name | Methanesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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